
cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-phenylalanyl-D-valyl)
説明
Cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-phenylalanyl-D-valyl) is a cyclic peptide, which is a class of compounds characterized by a peptide chain that forms a ring structure. This particular compound is a cyclotetrapeptide, meaning it consists of four amino acid residues in a cyclic configuration. Cyclic peptides like this one are of interest due to their potential biological activities and their stability compared to linear peptides.
Synthesis Analysis
The synthesis of cyclotetrapeptides can be achieved through the cyclization of linear tetrapeptides. In one study, cyclotetrapeptides were synthesized using o-phenylene chlorophosphite to cyclize the corresponding linear tetrapeptides . Another approach involves the condensation of N-acetyl glycine with N-acetyl-L-aminoacyl followed by treatment with hydrazine . Additionally, asymmetric synthesis methods have been employed to produce optically pure amino acids, which are building blocks for such cyclic peptides . A method involving the condensation of N-Cbz proline with methyl L-amino acids, followed by deprotection and cyclization, has also been reported .
Molecular Structure Analysis
The molecular structure of cyclic peptides is characterized by the peptide bonds that link the amino acid residues and the overall ring structure that is formed. The ring structure is crucial for the biological activity and stability of the peptide. The specific arrangement of amino acids in the ring and the presence of chiral centers can influence the properties and potential interactions of the peptide with biological targets.
Chemical Reactions Analysis
Cyclic peptides can undergo various chemical reactions, particularly at their amino acid side chains. For example, the presence of dehydroamino acid residues in cyclodipeptides allows for asymmetric hydrogenation, which can be used to produce optically pure L-amino acids . The choice of solvent, temperature, and catalyst can influence the outcome of such reactions, including the degree of chiral induction achieved during hydrogenation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides are influenced by their molecular structure. The cyclic nature of these peptides often results in increased stability against enzymatic degradation, which is a significant advantage for potential therapeutic applications. The specific amino acid composition and sequence within the ring can affect the peptide's solubility, hydrophobicity, and ability to interact with biological molecules. The presence of chiral centers in the amino acids can also impact the peptide's optical properties and its interactions with chiral environments in biological systems.
科学的研究の応用
Inhibitors of Alanine Racemase Enzyme
Alanine racemase is a critical enzyme in bacterial cell wall synthesis, catalyzing the conversion of L-alanine to D-alanine, a component of peptidoglycan. Research has identified various inhibitors of this enzyme, such as O-carbamyl-D-serine and D-cycloserine, highlighting their potential as antibacterial agents due to the lack of analogous enzymes in humans. However, the therapeutic use of these inhibitors, including D-cycloserine, is limited by their severe toxic effects, prompting further research into identifying more selective and potent inhibitors that are not substrate analogs (Azam & Jayaram, 2015).
Cyclodextrin Inclusion Complexes with Antibiotics
Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, significantly used in drug-delivery systems. This review discusses over 200 reports on the complexation of CDs with antibiotics and antibacterial agents, aiming to improve solubility, modify drug-release profiles, and enhance antimicrobial activity. These complexes have been utilized in various sophisticated drug-delivery systems, such as nanosponges and liposomes, to achieve desired therapeutic outcomes (Boczar & Michalska, 2022).
Effect of Counter Ion on N-Acyl Amino Acid Salts
This review explores the impact of counter ions on the physicochemical properties of N-acyl amino acid salts, focusing on their solubility and aggregation behavior in solutions. The findings suggest that the interactions between amino acid residues and counter ions significantly affect the properties of these compounds, with implications for their use in pharmaceutical formulations and other applications (Ohta, 2006).
Neurotoxin BMAA in Cyanobacteria and Food Supplements
BMAA (β-methylamino-L-alanine) and its isomers, produced by cyanobacteria, are non-proteinogenic amino acids associated with neurodegenerative diseases. This review discusses their occurrence in cyanobacteria and food supplements based on cyanobacteria, highlighting the potential human health risks from exposure through dietary supplements. The inconsistencies in reported results emphasize the need for further research and quality control in food products containing cyanobacteria (Manolidi et al., 2019).
Cyclodextrins: A Review on Production and Applications
Cyclodextrins (CDs) are cyclic α-1,4-glucans produced from starch and are crucial in the food and pharmaceutical industries due to their inclusion complex forming capability. This review focuses on the enzymatic production, properties, and diverse applications of γ-cyclodextrin, highlighting its larger internal cavity, higher water solubility, and bioavailability compared to α- and β-cyclodextrins. The development of economic production processes for γ-cyclodextrin has broadened its industrial applications (Li et al., 2007).
作用機序
Unguisin A, also known as cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-phenylalanyl-D-valyl), is a marine-derived, GABA-containing cyclic heptapeptide .
Target of Action
It has been shown to function as a promiscuous host molecule in a variety of anion-binding interactions, with high affinity particularly for phosphate and pyrophosphate .
Mode of Action
Unguisin A interacts with its targets through anion-binding interactions. It has been found to have high affinity for phosphate and pyrophosphate . This suggests that it may interact with these anions in the body, potentially influencing various biochemical processes.
Biochemical Pathways
Given its high affinity for phosphate and pyrophosphate, it may influence pathways that involve these anions
Result of Action
It has been found to lack any detectable activity in antimicrobial growth inhibition assays
特性
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVQPKAQVOYFS-KVOZXUITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unguisin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)
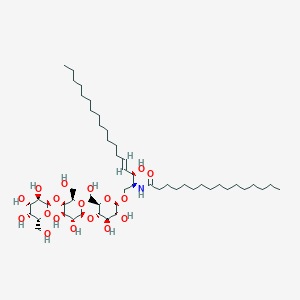

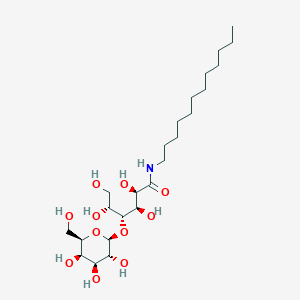
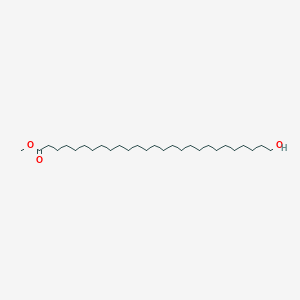
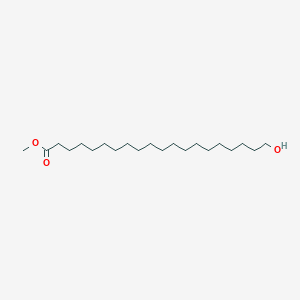

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)
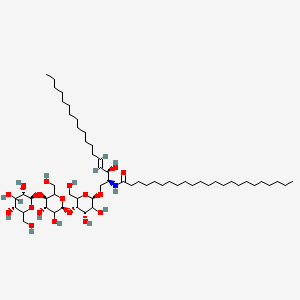
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
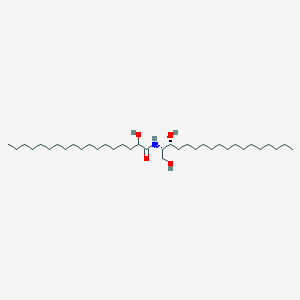
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)